molecular formula C15H15N3OS B12395912 Cyp4A11/cyp4F2-IN-1

Cyp4A11/cyp4F2-IN-1

Cat. No.: B12395912
M. Wt: 285.4 g/mol
InChI Key: QVEFQEQVSXFMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Cyp4A11/cyp4F2-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Cyp4A11/cyp4F2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Cyp4A11/cyp4F2-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the activity and inhibition of cytochrome P450 enzymes. In biology and medicine, it is used to investigate the role of these enzymes in various physiological processes, such as the regulation of blood pressure and inflammation .

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

4-methyl-5-[2-[4-(1H-pyrazol-5-yl)phenoxy]ethyl]-1,3-thiazole

InChI

InChI=1S/C15H15N3OS/c1-11-15(20-10-16-11)7-9-19-13-4-2-12(3-5-13)14-6-8-17-18-14/h2-6,8,10H,7,9H2,1H3,(H,17,18)

InChI Key

QVEFQEQVSXFMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCOC2=CC=C(C=C2)C3=CC=NN3

Origin of Product

United States

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